![molecular formula C19H24N2O3 B2998629 tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate CAS No. 1101869-79-7](/img/structure/B2998629.png)
tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
説明
The compound tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a related compound with a similar structure. It has a molecular formula of C11H20N2O2 and an average mass of 212.289 Da . Another related compound is tert-butyl ((1R,5S)-3-oxobicyclo[3.2.1]octan-8-yl)carbamate .
Molecular Structure Analysis
The InChI code for tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate include a density of 1.1±0.1 g/cm3, boiling point of 295.4±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.5±3.0 kJ/mol, flash point of 132.5±20.4 °C, index of refraction of 1.494, molar refractivity of 57.5±0.3 cm3, and a polar surface area of 42 Å2 .科学的研究の応用
Synthesis and Molecular Structure
Research has been conducted on the synthesis and molecular structure of related bicyclic compounds, demonstrating advanced chemical synthesis techniques and structural analysis methods. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showcases a method of cyclic amino acid ester production via intramolecular lactonization reaction. This compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, and its structure was further elucidated through X-ray diffraction analysis, revealing details about its bicyclic octane structure and lactone and piperidine groups (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Asymmetric Synthesis
Asymmetric synthesis techniques have been developed to produce complex molecules with specific enantiomeric forms. The synthesis of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates through ring-closing iodoamination represents a significant advancement in the field. This method allows for the creation of 8-azabicyclo[3.2.1]octane scaffolds with high diastereomeric ratios, leading to the production of compounds like (+)-pseudococaine, highlighting the importance of stereochemistry in medicinal chemistry research (Brock, Davies, Lee, Roberts, & Thomson, 2012).
Chemical Transformations and Applications
Chemical transformations of related compounds have been studied for their potential applications in various fields, including pharmaceuticals and materials science. For instance, benzothizole modified carbazole derivatives have been synthesized and found to form organogels capable of emitting strong blue light. Such materials are explored for their potential as fluorescent sensory materials for detecting acid vapors, showcasing the intersection of organic synthesis and materials science (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Safety And Hazards
For the related compound tert-butyl ((1R,5S)-3-oxobicyclo[3.2.1]octan-8-yl)carbamate, the hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9-10,15-16H,7-8,11H2,1-3H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIINFZWKXXYZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2998547.png)
![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)
![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)
![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)
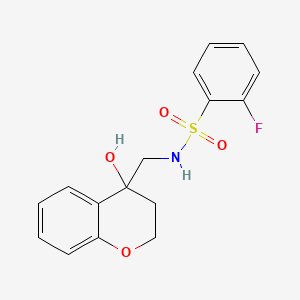
![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)
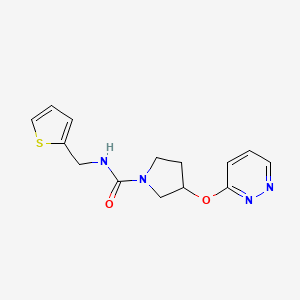
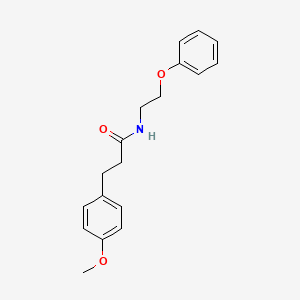
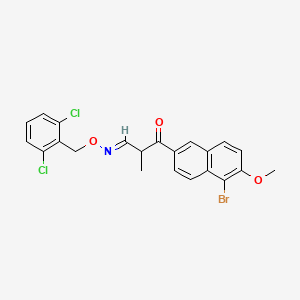
![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)
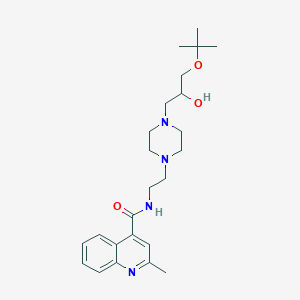
![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)
![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)